molecular formula C10H13N3O B2699429 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol CAS No. 2092765-83-6

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol

Cat. No.: B2699429
CAS No.: 2092765-83-6
M. Wt: 191.234
InChI Key: WOULDIKQBURZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol is a high-purity chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,5-a]pyrazine scaffold, a privileged heterocyclic structure recognized for its versatile pharmacological potential. Compounds within this structural class have been investigated as key intermediates and active scaffolds in the development of therapeutic agents. Research into analogous structures has shown that the imidazo[1,5-a]pyrazine core is frequently explored in oncology and neuroscience . For instance, some derivatives are designed as inhibitors for specific enzymes in cancer immunotherapy , while others have been studied as allosteric modulators of neurological targets such as the mGlu5 receptor, relevant for disorders like schizophrenia and cognitive decline . The specific substitution pattern of the tert-butyl group and the hydroxy group on this core structure makes it a valuable building block for further chemical elaboration and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-tert-butyl-7H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2,3)9-12-6-7-8(14)11-4-5-13(7)9/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOULDIKQBURZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2N1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method reported involves an iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of the imidazopyrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Synthetic Routes

The compound can be synthesized via multicomponent reactions (MCRs) or post-functionalization strategies :

Three-Component Cyclocondensation

A key method involves reacting 2-aminopyrazine derivatives with tert-butyl isocyanide and aldehydes under iodine catalysis. This approach, described for imidazo[1,2-a]pyrazines, enables room-temperature cyclization with moderate to good yields (40–75%) . For example:

  • Reactants :

    • 2-Aminopyrazine (core)

    • 4-Nitrobenzaldehyde (aldehyde)

    • tert-Butyl isocyanide (isocyanide)

  • Catalyst : Iodine (0.5 mol%)

  • Conditions : Ethanol, room temperature, 6–12 hours .

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction combines 2-aminopyrazines , aldehydes , and isocyanides in a one-pot process. For imidazo[1,5-a]pyrazines, propargyl amines and 1,2-diaza-1,3-dienes have been used to form the bicyclic core, followed by base-assisted cyclization .

Hydroxyl Group Reactivity

The 8-hydroxyl group participates in:

  • Nucleophilic Substitution :

    • Reacts with alkyl halides (e.g., bromobutane) to form ethers under basic conditions .

    • Example: Formation of 8-alkoxyimidazo[1,5-a]pyrazines via SN2 mechanisms .

  • Oxidation :

    • Can be oxidized to ketones or carboxylic acids using strong oxidants (e.g., KMnO₄) .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophilic substitution to the C6 position of the pyrazine ring. Reported reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C6 .

  • Halogenation : Br₂/FeBr₃ yields 6-bromo derivatives .

Metal-Catalyzed Cross-Couplings

The halogenated derivatives (e.g., 6-bromo) undergo:

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl products .

    • Example: Synthesis of 6-aryl-imidazo[1,5-a]pyrazines using Pd(PPh₃)₄ catalyst .

Biological Activity and Derivatization

Derivatives of imidazo[1,5-a]pyrazines exhibit:

  • mGlu2 PAM Activity : 8-Oxo derivatives (e.g., imidazo[1,2-a]pyrazin-8-ones ) show positive allosteric modulation of metabotropic glutamate receptors .

  • Anticancer Properties : 3-Amino-substituted analogs inhibit cancer cell proliferation (IC₅₀ = 11–25 μM) .

Table 1: Representative Reactions of 3-(tert-Butyl)imidazo[1,5-a]pyrazin-8-ol

Reaction TypeReagents/ConditionsProductYield (%)Source
EtherificationBromobutane, K₂CO₃, DMF, 80°C8-Butoxyimidazo[1,5-a]pyrazine65
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, dioxane6-Phenylimidazo[1,5-a]pyrazin-8-ol72
NitrationHNO₃/H₂SO₄, 0°C6-Nitroimidazo[1,5-a]pyrazin-8-ol58

Table 2: Biological Activity of Derivatives

DerivativeTarget/ActivityIC₅₀/EC₅₀Cell LineSource
8-Butoxy analogmGlu2 PAMEC₅₀ = 0.12 μMHEK293
6-Phenyl analogAntiproliferativeIC₅₀ = 11 μMHepG2

Mechanistic Insights

  • Cyclization Mechanism : Iodine activates the imine intermediate, facilitating nucleophilic attack by tert-butyl isocyanide, followed by [4+1] cycloaddition and ring closure .

  • Fluorescence Properties : Electron-donating groups (e.g., tert-butyl) enhance quantum yield (Φ = 0.45–0.62) .

Challenges and Limitations

  • Regioselectivity : Competing reactions at C2 and C6 require careful optimization .

  • Solubility : Hydrophobic tert-butyl groups limit aqueous solubility, necessitating PEG-based formulations .

Scientific Research Applications

Cancer Treatment

Research indicates that imidazo[1,5-a]pyrazine derivatives, including 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol, exhibit potential as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme involved in cancer cell proliferation and survival. Inhibitors targeting PI3Kδ are being explored for their efficacy against various cancers, including hematological malignancies and solid tumors. The compound has shown promise in preclinical models for treating conditions such as glioblastoma and other PI3Kδ-related disorders .

Immunomodulation

The compound has been investigated for its immunomodulatory effects. Specifically, it is being studied as a potential treatment for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. By inhibiting PI3Kδ activity, it may help modulate the immune response, providing therapeutic benefits in these conditions .

Activity Against Cryptosporidium

In studies focusing on anti-infective agents, this compound has demonstrated activity against Cryptosporidium species, which are responsible for cryptosporidiosis—a diarrheal disease particularly harmful to immunocompromised individuals. The compound exhibited moderate potency in vitro and showed efficacy in various animal models of infection .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its pharmacological properties. Modifications to the imidazo[1,5-a]pyrazine scaffold have been explored to enhance potency and selectivity against target enzymes while reducing potential side effects. For instance, variations in substituents on the imidazole ring have been linked to improved biological activity against specific pathogens and cancer cell lines .

Preclinical Models

A series of preclinical studies have evaluated the efficacy of this compound in mouse models of cancer and infection. In one study involving C. parvum infection in mice, the compound demonstrated significant reductions in parasite load compared to untreated controls, suggesting its potential as a therapeutic agent for cryptosporidiosis .

Clinical Implications

While extensive clinical trials are still needed to establish the safety and efficacy of this compound in humans, preliminary findings indicate that it could serve as a promising candidate for future drug development targeting both cancer and infectious diseases.

Data Tables

Application AreaCompound ActivityReference
Cancer TreatmentPI3Kδ inhibition
ImmunomodulationAutoimmune disease treatment
Anti-InfectiveActivity against Cryptosporidium
Structure-Activity RelationshipPotency optimization studies

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

  • Replacing pyrazine (in the target compound) with pyridine (e.g., imidazo[1,5-a]pyridine) reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity. This impacts photophysical behavior, as seen in the solvatochromic fluorescence of imidazo[1,5-a]pyridine derivatives .
  • Imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21867) exhibit broader pharmacological activity due to extended conjugation and substituent diversity .

For example, tert-butyl-substituted imidazo[1,5-a]pyrazines are explored as PDE2 inhibitors . Hydroxyl vs. Amino Groups: The 8-OH group in the target compound may participate in hydrogen bonding, contrasting with the 8-NH₂ group in its iodo-amino analog, which could enhance nucleophilic reactivity .

Biological Activity :

  • Imidazo[1,5-a]pyrazine derivatives with tert-butyl groups show promise in kinase inhibition (e.g., cyclin-dependent kinase inhibitors in ), whereas imidazo[1,5-a]pyridine fluorophores are tailored for membrane imaging .
  • Thiazolidinedione-containing analogs (e.g., YPC-21867) demonstrate potent kinase inhibition, highlighting the role of fused heterocyclic systems in target binding .

Solubility and Stability:

  • The tert-butyl group in this compound likely reduces aqueous solubility compared to unsubstituted analogs but improves stability against metabolic degradation. For instance, the iodo-amino analog (MW 316.14) is stored at 2–8°C to prevent decomposition .
  • Imidazo[1,5-a]pyridine fluorophores exhibit large Stokes shifts (>100 nm), enabling deep-tissue imaging, a property less documented in pyrazine-based analogs .

Reactivity:

  • The hydroxyl group at position 8 allows for further functionalization (e.g., etherification or esterification), whereas amino or iodo substituents enable cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Biological Activity

3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as an anti-inflammatory agent.

Chemical Structure and Properties

The compound features a unique imidazo[1,5-a]pyrazine scaffold, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with cellular membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrazin derivatives. For instance, a study reported that various synthesized imidazo compounds exhibited significant cytotoxicity against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A375 (skin cancer) cells. The most potent compound from this series showed IC50 values comparable to standard chemotherapeutics like Doxorubicin:

CompoundCell LineIC50 (μM)
This compoundHepG211
This compoundMCF-711
This compoundA37511
DoxorubicinHepG21.5
DoxorubicinMCF-70.85

These findings indicate that the imidazo scaffold is crucial for the anticancer activity observed in these compounds .

The mechanism behind the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the imidazo ring can enhance potency against cancer cells. The presence of electron-donating groups like tert-butylamine has been correlated with increased cytotoxic effects .

Antibacterial Activity

In addition to its anticancer properties, compounds related to imidazo[1,5-a]pyrazine have shown moderate antibacterial activity. For example, derivatives have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) around 250 μg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo derivatives has also been explored. Certain compounds within this class have shown significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17 in vitro. For instance, some derivatives exhibited IC50 values as low as 0.1 μM against cytokine production . This highlights their potential role in developing new anti-inflammatory therapies.

Case Studies

Several case studies illustrate the biological activity of imidazo derivatives:

  • Anticancer Screening : A study assessed a series of imidazo compounds against various cancer cell lines using MTT assays. The findings confirmed that modifications to the core structure significantly influenced cytotoxicity profiles.
  • Antibacterial Evaluation : Another research effort focused on testing different derivatives against E. coli and S. aureus, revealing promising antibacterial effects that warrant further investigation.
  • Inflammation Models : In vivo models demonstrated that specific imidazo derivatives could reduce inflammation markers effectively, suggesting their utility in treating inflammatory diseases.

Q & A

Q. What are the typical synthetic routes for preparing 3-(tert-butyl)imidazo[1,5-a]pyrazin-8-ol?

The synthesis of imidazo[1,5-a]pyrazine derivatives often involves cyclization reactions. A general procedure includes:

  • Step 1 : Reacting a precursor acid with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C to activate the carbonyl group .
  • Step 2 : Introducing a substituted hydrazine or amine derivative to form the heterocyclic core. For tert-butyl-substituted analogs, tert-butylamine or tert-butyl halides may be used as alkylating agents.
  • Step 3 : Purification via recrystallization (e.g., using DMF/i-propanol mixtures) .

Q. Key Considerations :

  • Solvent choice (DMF or dichloromethane) impacts reaction kinetics .
  • Use of triethylamine as a base to neutralize acidic by-products .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl groups appear as singlets at ~1.3–1.5 ppm. Aromatic protons in the imidazo-pyrazine ring resonate between 7.0–8.5 ppm .
    • ¹³C NMR : The tert-butyl carbon typically appears at ~28–30 ppm (CH₃) and ~35 ppm (quaternary C) .
  • IR Spectroscopy : O-H stretches (from the hydroxyl group) near 3200–3400 cm⁻¹ and C=N/C=C stretches at 1500–1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound?

Solvent Solubility Stability
DMSOHighStable at RT
EthanolModerateDegrades at >80°C
WaterLowHydrolyzes in acidic/basic conditions

Q. How can reaction yields be optimized for tert-butyl-substituted imidazo-pyrazines?

Experimental Design :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. triethylamine) to enhance alkylation efficiency .
  • Temperature Control : Reflux in toluene (110°C) improves tert-butyl group incorporation vs. room-temperature reactions .
  • By-Product Analysis : Monitor intermediates via TLC (e.g., toluene/ethyl acetate/methanol = 8:2:1.5) to identify unreacted starting materials .

Q. Case Study :

  • Substituting dichloromethane with DMF increased yields from 55% to 85% in analogous triazolopyrazine syntheses .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Approach :

  • Isotopic Labeling : Use deuterated solvents to confirm solvent interference (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping signals in aromatic regions .
  • X-ray Crystallography : Resolve ambiguities in tert-butyl positioning or hydroxyl group orientation .

Q. Example :

  • In a pyrazolo[1,5-a]quinazoline analog, conflicting NOESY data were resolved by crystallizing the compound, revealing steric hindrance from the tert-butyl group .

Q. What strategies mitigate degradation during purification?

Purification Protocols :

  • Low-Temperature Recrystallization : Use ice/water baths to precipitate sensitive intermediates .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients minimize exposure to acidic/basic conditions .
  • Lyophilization : Freeze-drying aqueous solutions preserves hydroxyl group integrity .

Q. Data Contradiction Analysis :

  • Degradation products (e.g., imidazole ring-opening) identified via LC-MS require adjusting pH during workup .

Q. How does the tert-butyl group influence biological activity in related compounds?

Structure-Activity Relationship (SAR) Insights :

  • Hydrophobicity : Tert-butyl groups enhance membrane permeability in GABA receptor modulators .
  • Steric Effects : Bulky substituents reduce off-target binding in kinase inhibitors .

Q. Experimental Validation :

  • Replace tert-butyl with smaller alkyl groups (e.g., methyl) and compare IC₅₀ values in enzyme assays .

Q. What computational methods predict the reactivity of this compound?

Molecular Modeling :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electron density at the hydroxyl group .
  • Docking Studies : Simulate binding to protein targets (e.g., cytochrome P450) to predict metabolic stability .

Q. Validation :

  • Correlate HOMO-LUMO gaps with experimental oxidation potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.